2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid
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Overview
Description
2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts significant chemical stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through a series of reactions including halogen exchange, nucleophilic substitution, and oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment and reagents. The use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) is common in these processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid involves its interaction with molecular targets through its fluorinated functional groups. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-3-(trifluoromethyl)phenylacetic acid
- 2,2-difluoro-2-(trifluoromethoxy)acetic acid
- 4-(trifluoromethyl)phenylacetic acid
Uniqueness
2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid is unique due to the presence of multiple fluorine atoms, which enhance its chemical stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and compounds .
Properties
CAS No. |
1965192-80-6 |
---|---|
Molecular Formula |
C9H4F6O2 |
Molecular Weight |
258.1 |
Purity |
95 |
Origin of Product |
United States |
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